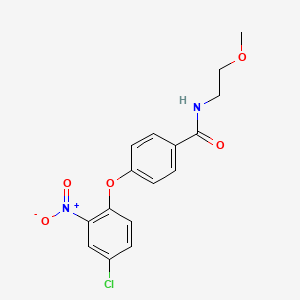![molecular formula C25H28ClNO6S B8516896 Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate](/img/structure/B8516896.png)
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a morpholin-4-ylsulfonyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4-chloro-2-{[2-methyl-5-(morpholin-4-ylsulfonyl)phenyl]ethynyl}phenoxy)acetate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl(4-chloro-2-{[2-methyl-5-(morpholin-4-ylsulfonyl)phenyl]ethynyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Uniqueness
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate is unique due to the presence of the morpholin-4-ylsulfonyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H28ClNO6S |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C25H28ClNO6S/c1-18-5-9-22(34(29,30)27-11-13-31-14-12-27)16-19(18)6-7-20-15-21(26)8-10-23(20)32-17-24(28)33-25(2,3)4/h5,8-10,15-16H,11-14,17H2,1-4H3 |
InChI Key |
GHTXUMNMALCXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C#CC3=C(C=CC(=C3)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B8516826.png)


![[6-(Hydroxymethyl)dithiin-3-yl]methanol](/img/structure/B8516843.png)


![N-[2-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B8516864.png)

![[(Thiophen-2-ylmethyl)-amino]-acetic acid tert-butyl ester](/img/structure/B8516876.png)


![2,6-Di-t-butyl-4-[(4-cyanophenyl)methylthio]phenol](/img/structure/B8516902.png)

